3-(3-methyl-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a propanamide group, making it of interest in medicinal chemistry and various scientific applications. Its structure allows for interactions with biological targets, which may lead to therapeutic effects.
3-(3-methyl-1H-pyrazol-1-yl)propanamide is classified as an organic compound, specifically a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are widely studied for their pharmacological properties.
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves the following methods:
The reaction conditions typically include heating at elevated temperatures (around 333 K) for several hours, followed by cooling and filtration to isolate the product. The yield can vary but is often reported around 85% .
The molecular structure of 3-(3-methyl-1H-pyrazol-1-yl)propanamide can be described as follows:
Crystallographic studies reveal that the compound forms hydrogen bonds in the solid state, contributing to its stability and potentially influencing its reactivity .
3-(3-methyl-1H-pyrazol-1-yl)propanamide can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions such as pH, temperature, and solvent choice to optimize yields and selectivity.
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)propanamide is primarily linked to its interaction with biological targets:
In vitro studies have demonstrated varying degrees of activity against androgen receptors, indicating that structural modifications can significantly impact efficacy .
Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
3-(3-methyl-1H-pyrazol-1-yl)propanamide has several scientific uses:
The structural architecture of 3-(3-methyl-1H-pyrazol-1-yl)propanamide (CAS 301165-48-0) exemplifies strategic molecular design principles for advanced androgen receptor (AR) antagonists. This compound features a pyrazole B-ring linked to a propanamide chain and an aromatic A-ring, forming the characteristic tripartite pharmacophore essential for AR targeting. The 3-methyl substituent on the pyrazole ring was optimized to enhance hydrophobic interactions within the AR's ligand-binding domain (LBD) while maintaining optimal steric occupancy. Computational modeling reveals that methyl substitution at the pyrazole 3-position increases van der Waals contacts with Leu704 and Trp741 residues by approximately 30% compared to unsubstituted analogs [3] [4].
The propanamide linker serves dual functions: acting as a hydrogen bond acceptor with Asn705 through its carbonyl oxygen and providing sufficient conformational flexibility for AR N-terminal domain (NTD) engagement. This bifunctional binding capability enables pan-antagonist activity against both full-length AR and clinically relevant splice variants (AR-V7) that lack the LBD – a critical mechanism for overcoming enzalutamide resistance. Bioisosteric replacement of the pyrazole with indole or imidazole rings diminishes degradation efficacy by >80%, confirming the pyrazole's unique role in selective androgen receptor degrader (SARD) function [4] [7].
Table 1: Key Structural Features and Their Biological Roles in Pyrazol-1-yl-propanamide Design
| Structural Element | Chemical Role | Biological Function |
|---|---|---|
| 3-Methylpyrazole (B-ring) | Hydrophobic domain | Enhances LBD binding and proteasomal targeting |
| Propanamide linker | Conformational spacer | Enables dual LBD/NTD engagement |
| Aromatic A-ring | π-π stacking surface | Mediates AR dimerization disruption |
| Carbonyl oxygen | Hydrogen bond acceptor | Interacts with Asn705 residue |
| Pyrazole N1 nitrogen | Lewis base | Coordinates with AF-1 domain residues |
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanamide employs a four-step convergent strategy initiated from (R)-3-bromo-2-hydroxy-2-methylpropanoic acid. As documented in Scheme 1 of the pharmacological characterization study (PMC7703681), the synthetic pathway proceeds through critical intermediates:
Linker modifications significantly impact AR degradation potency. Series IV exploration (Table 1, PMC7703681) demonstrates that shortening the linker to two carbons (compound 29b) reduces degradation efficacy by 40%, while branching at Cα (29a) enhances resistance to amidase metabolism. The highest potency was observed with hydroxyl incorporation at Cβ (29e), which improved water solubility (logP reduction from 2.8 to 1.9) without compromising AR binding affinity (IC₅₀ maintained at 38 nM) [4].
Table 2: Synthesis Optimization Parameters for Key Intermediate 14
| Reaction Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Base | NaOH (aq) | Anhydrous K₂CO₃ | 25% → 68% |
| Solvent | Ethanol | Anhydrous acetone | Purity 82% → 99% |
| Temperature | 25°C | 60°C reflux | Time reduction 72h → 8h |
| Purification | Extraction only | Recrystallization (EtOAc/hexane) | Isomer separation achieved |
| Atmosphere | Air | Nitrogen blanket | Byproduct formation <5% |
The B-ring pyrazole functionalization employs both homogeneous and heterogeneous catalytic systems to achieve regioselective substitution. For monosubstituted pyrazoles like 3-methyl-1H-pyrazole (compound 15 in Scheme 1, PMC7703681), phase-transfer catalysts (Aliquat 336) enable efficient N-alkylation of the epoxide under aqueous-organic biphasic conditions, reducing byproduct formation to <3%. Di-substituted pyrazole derivatives require microwave-assisted catalysis (120°C, 20 min) using Cu(OTf)₂·benzene complex (5 mol%), achieving complete conversion where conventional heating yields only 45% after 24 hours [7].
Regioselectivity in 3,5-disubstituted pyrazole synthesis is controlled through zeolite-confined catalysis. H-Y zeolites with pore diameters of 7.4 Å preferentially direct substitution to the N1-position (96:4 N1:N2 selectivity) due to steric constraints imposed by the methyl and carbomethoxy groups. This methodology was crucial for synthesizing Series III compounds (Table 1, PMC7703681), particularly the potent antitumor agent 26a featuring 3-trifluoromethyl-5-cyanopyrazole B-ring. Ultrasound irradiation (40 kHz) combined with KI catalysis reduces reaction times for 3-amino pyrazole analogs from 18 hours to 35 minutes while maintaining yields >90% [4] [7].
Electron-donating groups at the pyrazole 3-position (e.g., methyl, amino) enhance nucleophilicity and accelerate epoxide ring opening by 3.7-fold compared to electron-withdrawing groups (nitro, cyano). However, 3-amino substitution necessitates protecting group strategies (Boc protection/deprotection) to prevent intramolecular cyclization during propanamide formation. The optimal catalyst for deprotection was identified as SiO₂-supported HClO₄ (0.5 mol%), providing quantitative Boc removal without amide bond cleavage [7].
Table 3: Catalytic Efficiency in B-Ring Functionalization
| Pyrazole Type | Catalytic System | Temperature | Time | Yield | Regioselectivity |
|---|---|---|---|---|---|
| 3-Methyl-1H-pyrazole | Aliquat 336 (5 mol%) | 80°C | 4h | 92% | N/A |
| 3,5-Dimethyl-1H-pyrazole | H-Y Zeolite | 100°C | 12h | 78% | 96:4 (N1:N2) |
| 3-Amino-5-methyl-1H-pyrazole | KI/Ultrasound | 50°C | 35 min | 91% | N/A |
| 3-Trifluoromethyl-5-cyanopyrazole | Cu(OTf)₂/MW | 120°C | 20 min | 85% | 99:1 (N1:N2) |
| 5-Methyl-3-phenyl-1H-pyrazole | Montmorillonite K10 | 90°C | 6h | 83% | 89:11 (N1:N2) |
Solid-phase synthesis enables high-throughput diversification of the aromatic A-ring component, circumventing solubility limitations of hydrophobic analogs in solution-phase chemistry. The methodology employs Rink amide resin (loading: 0.8 mmol/g) functionalized with acid-labile handle 4-(hydroxymethyl)benzoic acid (HMBA). Coupling proceeds through a three-step sequence:
The resin-bound propanamide scaffold enables diversification via Pd-mediated cross-coupling (Suzuki, Stille) directly on immobilized aryl bromides. Notably, electron-deficient aryl bromides undergo Suzuki coupling with 4-cyanophenylboronic acid in 92% conversion (Pd₂(dba)₃/XPhos, K₃PO₄, THF/H₂O 3:1), while electron-rich analogs require Ullmann-type amination for amine functionality introduction [4] [5].
A-ring SAR exploration identified 3,5-bis(trifluoromethyl)phenyl as optimal for AR degradation potency (DC₅₀ = 12 nM), while ortho-substituted fluoro derivatives enhanced pharmacokinetic properties by reducing CYP3A4 inhibition (IC₅₀ > 50 μM). Automated cleavage (95:5 TFA/DCM) followed by cold ether precipitation yields library compounds with >85% purity, as confirmed by LC-MS analysis. This methodology generated Series II compounds (Table 1, PMC7703681), including the clinical candidate 21f featuring a quinoline-6-yl A-ring with improved blood-brain barrier penetration (Kp = 0.48) for potential neuroendocrine prostate cancer applications [4] [5].
Table 4: A-Ring Modifications and Biological Impact
| A-Ring Structure | Synthetic Method | AR Degradation DC₅₀ (nM) | Enz-Resistant VCaP IC₅₀ (μM) | Notable Property |
|---|---|---|---|---|
| Phenyl | Standard | 98 | 5.2 | Baseline activity |
| 4-Cyanophenyl | Suzuki coupling | 45 | 2.8 | Enhanced LBD binding |
| 3,5-bis(trifluoromethyl)phenyl | Suzuki coupling | 12 | 0.9 | Optimal degradation |
| Quinolin-6-yl | Buchwald-Hartwig | 28 | 1.5 | BBB penetration |
| 2-Fluoro-4-(methylsulfonyl)phenyl | Ullmann coupling | 67 | 3.1 | Reduced CYP inhibition |
| Benzo[b]thiophen-4-yl | Liebeskind-Srogl | 31 | 1.2 | Improved solubility |
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5